N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride
CAS No.: 99359-27-0
Cat. No.: VC8163113
Molecular Formula: C10H13BrClN
Molecular Weight: 262.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99359-27-0 |
|---|---|
| Molecular Formula | C10H13BrClN |
| Molecular Weight | 262.57 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H |
| Standard InChI Key | ARULNOSMOTZCND-UHFFFAOYSA-N |
| SMILES | C=CCNCC1=CC=C(C=C1)Br.Cl |
| Canonical SMILES | C=CCNCC1=CC=C(C=C1)Br.Cl |
Introduction
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is an organic compound belonging to the amine class, characterized by its unique structural features and potential applications in research and industry. This compound is particularly noted for its versatility in chemical synthesis and its potential pharmacological properties.
Synthesis Methods
The synthesis of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride can be approached through several methods. One effective strategy involves a multicomponent reaction that combines decarboxylative coupling with the Petasis reaction. This metal-free approach allows for the efficient construction of allyl amines under mild conditions, making it a favorable route for synthesizing this compound.
Chemical Reactions and Derivatives
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride can participate in various chemical reactions due to its functional groups. These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are typically employed to elucidate the molecular structure and confirm the connectivity of atoms and functional groups.
Biological Activity and Applications
While the specific biological activity of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is not fully elucidated, it is believed to involve interaction with biological targets such as receptors or enzymes. Further studies using molecular docking simulations could provide insights into its binding interactions at the molecular level. The compound's versatility underscores its significance in both academic research and industrial applications.
Research Findings and Future Directions
Research on N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is ongoing, with potential applications in pharmacology and biochemistry. The compound's ability to interact with specific molecular targets makes it valuable for studying enzyme inhibition and receptor binding. Future studies should focus on elucidating its mechanism of action and exploring its potential therapeutic applications.
Comparison with Similar Compounds
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride shares structural similarities with other compounds like N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride, but its bromine substitution confers distinct chemical and biological properties. A comparison of these compounds highlights the importance of structural modifications in achieving specific biological activities.
| Compound | CAS Number | Key Features |
|---|---|---|
| N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride | Not specified | Contains an ethyl group; notable enzyme inhibition properties |
| N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride | Not specified | Contains a bromine atom; potential for diverse pharmacological applications |
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